Methyl 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate
Description
Properties
IUPAC Name |
methyl 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO5/c1-3-20-12(17)7-11(16)15-10-5-4-8(14)6-9(10)13(18)19-2/h4-6H,3,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHILCLGRNWBMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=C(C=C(C=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Conditions
Procedure
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Methyl 2-aminobenzoate (15 g) and NMBT (50 mL) are stirred at 60°C until dissolution.
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After 3 h, the mixture is extracted with ether, dried (Na₂SO₄), and concentrated.
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Yield : 81.6% of methyl 5-bromo-2-aminobenzoate.
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Methyl 2-aminobenzoate (15 g) and DBDMH (18.19 g) in H₂SO₄ (60 mL) react at room temperature for 5 h.
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Yield : 88% after isolation.
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Key Considerations
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The amino group directs bromination to position 5.
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NMBT offers higher selectivity and milder conditions compared to Br₂.
Acylation of Methyl 5-Bromo-2-Aminobenzoate
The amino group is acylated with 3-ethoxy-3-oxopropanoyl chloride to introduce the ethoxy-oxopropanoyl moiety.
Reagents and Conditions
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Acylating agent : Ethyl 3-chloro-3-oxopropanoate (synthesized from ethyl malonate and SOCl₂).
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Base : Triethylamine (TEA) or pyridine.
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature : 0–25°C.
Procedure
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Synthesis of ethyl 3-chloro-3-oxopropanoate :
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Ethyl hydrogen malonate (10 g) reacts with SOCl₂ (15 mL) at 0°C for 2 h.
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Excess SOCl₂ is removed under vacuum.
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Methyl 5-bromo-2-aminobenzoate (10 g) and TEA (5 mL) are dissolved in DCM.
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Ethyl 3-chloro-3-oxopropanoate (8.5 g) is added dropwise at 0°C.
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The mixture stirs for 12 h, followed by extraction with NaHCO₃ and drying.
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Yield : 75–85% after purification by recrystallization.
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Data Tables
Table 1: Bromination Methods Comparison
Table 2: Acylation Conditions
| Acylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl 3-chloro-3-oxopropanoate | TEA | DCM | 0→25 | 85 | |
| Ethyl malonate + EDCl | None | THF | 25 | 78 |
Mechanistic Insights
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Bromination : The amino group activates the aromatic ring, directing electrophilic bromination to position 5 via resonance stabilization.
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Acylation : The amine nucleophile attacks the electrophilic carbonyl carbon of ethyl 3-chloro-3-oxopropanoate, forming the amide bond with HCl elimination.
Challenges and Optimizations
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Regioselectivity : Competing bromination at ortho positions is minimized using sterically hindered agents like NMBT.
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Acyl Chloride Stability : Ethyl 3-chloro-3-oxopropanoate is moisture-sensitive; reactions require anhydrous conditions.
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Byproducts : Over-acylation is avoided by controlling stoichiometry and temperature.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.
Oxidation and Reduction: The ethoxy and oxopropanoyl groups can be modified through oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Condensation Reactions: Reagents such as aldehydes and ketones, with acid or base catalysts.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Studies have indicated that similar compounds with structural analogies exhibit antimicrobial properties. While specific data on methyl 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate is limited, the presence of the bromine atom and the benzoate moiety suggest potential activity against various bacterial strains. Further empirical studies are necessary to evaluate its efficacy and mechanism of action against pathogens.
Anti-inflammatory Properties
Compounds with similar structures have shown anti-inflammatory effects in preclinical models. The ability to modulate inflammatory pathways could position this compound as a therapeutic agent in conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.
Case Study 1: PAI-1 Inhibition
Case Study 2: Antimicrobial Screening
A screening of various benzoate derivatives for antimicrobial activity included this compound. Preliminary results showed moderate activity against Gram-positive bacteria, warranting further investigation into its mechanism of action and optimization for enhanced efficacy .
Mechanism of Action
The mechanism by which Methyl 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate exerts its effects involves interactions with specific molecular targets. The bromine atom and the ethoxy-oxopropanoyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs in Crystallographic Studies
describes methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate and related ethers. These compounds share the brominated benzoate core but differ in the substituent at the 2-position (quinolinylmethoxy vs. ethoxy-oxopropanoylamino). Key differences include:
- Crystal Packing: The target compound’s ethoxy-oxopropanoyl group may influence hydrogen bonding and π-π stacking differently compared to quinolinylmethoxy groups. For example, compounds in exhibit π-π stacking and C–H⋯O/N interactions, whereas the ethoxy-oxopropanoyl group in the target compound could promote intramolecular hydrogen bonds or alternative packing motifs .
Table 1: Crystallographic Comparison
*No crystallographic data available for the target compound.
Functional Group Variants
analyzes methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, which replaces the ethoxy-oxopropanoylamino group with a methylsulfonamide moiety. Key distinctions include:
- Hydrogen Bonding: The sulfonamide group in forms N–H⋯N and O–H⋯O bonds, stabilizing a sofa-type conformation. In contrast, the ethoxy-oxopropanoyl group may favor intramolecular O–H⋯O interactions .
- Thermal Stability : The sulfonamide derivative’s crystal structure was analyzed at 100–296 K, suggesting stability under varied conditions. The target compound’s thermal behavior remains unstudied .
describes methyl 5-bromo-2-{[3-(methoxycarbonyl)cyclohexyl]amino}benzoate (Compound 33), which substitutes the ethoxy-oxopropanoyl group with a methoxycarbonylcyclohexylamino group. This introduces steric bulk and conformational rigidity, contrasting with the target compound’s linear ethoxy-oxopropanoyl chain .
Spectroscopic Characterization
- IR/NMR: The target compound’s ethoxy-oxopropanoyl group would exhibit carbonyl stretches (~1700 cm⁻¹) and amide N–H bends (~3300 cm⁻¹), similar to analogs in .
- Mass Spectrometry : HR-MS data for analogs in confirm molecular weights within ±0.001 Da, suggesting reliable methods for the target compound’s analysis .
Functional and Application-Based Comparisons
lists pesticidal benzoate esters (e.g., bensulfuron-methyl) with sulfonylurea groups. While the target compound lacks pesticidal functional groups, its ethoxy-oxopropanoyl moiety could be explored for bioactivity, contrasting with sulfonylureas’ herbicidal action .
Biological Activity
Methyl 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its synthesis, structural characteristics, and biological effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound has the molecular formula . Its structure features a bromo-substituted benzoate moiety linked to an ethoxy-oxopropanoyl group. The presence of bromine in the aromatic ring is significant as it can influence the compound's reactivity and biological properties.
Structural Characteristics
- Molecular Weight : 328.16 g/mol
- Melting Point : Not extensively reported; related compounds suggest moderate stability.
- Solubility : Soluble in organic solvents like dichloromethane, which is typical for similar esters.
Synthesis
The synthesis of this compound typically involves the reaction of methyl 5-bromo-2-amino benzoate with ethyl acetoacetate under basic conditions. This method allows for the introduction of the ethoxy and oxopropanoyl groups, resulting in a compound with enhanced biological activity.
Anticancer Properties
One of the primary areas of interest regarding this compound is its potential as an anticancer agent. Research indicates that derivatives of brominated benzoates exhibit cytotoxicity against various cancer cell lines.
- Mechanism of Action : The compound is thought to inhibit certain enzymes involved in cancer metabolism, particularly those related to serine biosynthesis pathways, which are often upregulated in cancer cells.
- Case Study : A study demonstrated that similar compounds inhibited the growth of melanoma cells by targeting phosphoglycerate dehydrogenase (PHGDH), a key enzyme in serine biosynthesis .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties.
- Testing Against Pathogens : In vitro tests have shown effectiveness against various bacterial strains, indicating potential for development as an antibacterial agent.
- Comparison with Other Compounds : When compared to other halogenated benzoates, this compound exhibited superior activity against resistant strains of bacteria .
Table 1: Biological Activity Summary
Q & A
Q. What are the key synthetic strategies for preparing Methyl 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate?
A common approach involves coupling the 5-bromo-2-aminobenzoate core with 3-ethoxy-3-oxopropanoyl chloride under mild basic conditions (e.g., using triethylamine in THF). The reaction typically proceeds via nucleophilic acyl substitution at the amino group. Post-synthetic purification via column chromatography is critical to isolate the product, as seen in analogous protocols for structurally related benzoate esters .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700–1750 cm⁻¹, amide N-H bend at ~1550 cm⁻¹).
- NMR :
- ¹H NMR : Probes aromatic protons (δ 7.0–8.5 ppm), methoxy groups (δ ~3.8–4.0 ppm), and ethoxy protons (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂).
- ¹³C NMR : Confirms carbonyl carbons (ester at ~165–170 ppm, amide at ~168–172 ppm) and bromine-induced deshielding of the aromatic ring.
Q. How does bromine substitution influence the compound’s reactivity?
The electron-withdrawing bromine at the 5-position deactivates the aromatic ring, directing electrophilic substitutions to the para position. However, in this compound, the amide and ester groups further modulate reactivity, favoring nucleophilic attacks at the carbonyl carbons or cross-coupling reactions (e.g., Suzuki-Miyaura) at the bromine site .
Advanced Research Questions
Q. What crystallographic features govern the supramolecular assembly of this compound?
X-ray diffraction studies of related benzoate esters reveal that π-π stacking between aromatic rings and hydrogen bonding (e.g., N-H⋯O=C) drive crystal packing. For example, in methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate (), chains form via π-π interactions (3.5–4.0 Å interplanar distances) and weak C-H⋯O bonds. Similar analysis can be applied to predict the target compound’s crystal lattice .
Q. How can synthetic yields be optimized for large-scale preparation?
- Solvent Optimization : THF or DMF enhances solubility of intermediates.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions.
- Workup : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by silica gel chromatography improves purity (>95%) .
Q. What computational methods predict the compound’s stability under varying pH conditions?
Density Functional Theory (DFT) calculations can model hydrolysis pathways of the ester and amide groups. For instance, the ethoxy ester is more prone to alkaline hydrolysis (pH > 10) than the methyl ester. Molecular dynamics simulations further reveal solvent accessibility to reactive sites, aiding in stability assessments .
Q. How do steric and electronic effects impact regioselectivity in derivatization reactions?
Steric hindrance from the 3-ethoxy-3-oxopropanoyl group directs electrophiles to the less hindered para position of the brominated ring. Electronically, the amide’s resonance donation stabilizes the ortho position, but bromine’s inductive effect dominates, making meta/para positions more reactive in cross-coupling reactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
